2-(Aminoethyl)-1-N-boc-piperidine

Catalog No.
S672471
CAS No.
239482-98-5
M.F
C12H24N2O2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminoethyl)-1-N-boc-piperidine

CAS Number

239482-98-5

Product Name

2-(Aminoethyl)-1-N-boc-piperidine

IUPAC Name

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3

InChI Key

QLEBCEWTHGUFFL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN

Organic Synthesis:

-(Aminoethyl)-1-N-Boc-piperidine serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with piperidine and aminoethyl functionalities. Its presence of a protected amine group (Boc) allows for selective manipulation of the other functional groups present in the molecule. Studies have employed 2-(Aminoethyl)-1-N-Boc-piperidine in the synthesis of various target molecules, including:

  • Pharmaceuticals: This compound has been utilized as a key intermediate in the synthesis of potential anticonvulsant agents [].
  • Agrochemicals: Research has explored its application in the development of novel fungicides [].

Medicinal Chemistry:

The structural features of 2-(Aminoethyl)-1-N-Boc-piperidine render it an attractive scaffold for exploring potential drug candidates. Its piperidine ring and the presence of an amine group are frequently encountered in various biologically active molecules. Studies have investigated the potential of this compound and its derivatives in various therapeutic areas, such as:

  • Neurodegenerative diseases: Research has explored the potential of 2-(Aminoethyl)-1-N-Boc-piperidine derivatives as modulators of neurotransmitter receptors, which could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Cancer: Studies have examined the anti-proliferative activity of 2-(Aminoethyl)-1-N-Boc-piperidine derivatives against various cancer cell lines [].

Material Science:

Recent research has explored the potential application of 2-(Aminoethyl)-1-N-Boc-piperidine in the development of functional materials. Its unique chemical properties, including the presence of a basic amine group and a hydrophobic Boc protecting group, could be beneficial for:

  • Polymer synthesis: The incorporation of 2-(Aminoethyl)-1-N-Boc-piperidine into polymers could lead to materials with tunable properties, such as self-assembly and biocompatibility [].

2-(Aminoethyl)-1-N-boc-piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, and it has a molar mass of approximately 228.33 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules and pharmaceuticals.

While detailed safety data might not be available for this specific compound, some general safety considerations for handling piperidine derivatives apply:

  • Mild irritant: Piperidines can be irritating to the skin, eyes, and respiratory system.
  • Flammable: Organic solvents used in conjunction with this compound may be flammable.
  • Proper handling: Standard laboratory practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

The reactivity of 2-(Aminoethyl)-1-N-boc-piperidine primarily involves nucleophilic substitution reactions due to the presence of the amino group. This compound can participate in various chemical transformations, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Deprotection reactions: The Boc group can be removed under acidic conditions, yielding the corresponding amino compound.
  • Formation of derivatives: It can be used as a building block in the synthesis of more complex structures, such as chiral amino acids and peptide analogs .

The synthesis of 2-(Aminoethyl)-1-N-boc-piperidine typically involves the following steps:

  • Starting Material: The synthesis begins with piperidine derivatives.
  • Boc Protection: Piperidine is reacted with Boc anhydride or Boc acid to introduce the tert-butoxycarbonyl protecting group.
  • Aminoethylation: The protected piperidine is then treated with an appropriate aminoethylating agent, such as ethylene diamine or similar reagents, to introduce the aminoethyl substituent .
text
Piperidine + Boc anhydride + Aminoethylating agent → 2-(Aminoethyl)-1-N-boc-piperidine

2-(Aminoethyl)-1-N-boc-piperidine serves various applications in medicinal chemistry and drug development:

  • Building Block for Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
  • Linker in PROTACs: The compound acts as a semi-flexible linker in targeted protein degradation strategies (PROTACs), enhancing the specificity and efficacy of therapeutic agents .
  • Synthesis of Chiral Compounds: It facilitates the creation of chiral centers necessary for developing enantiomerically pure drugs .

Interaction studies involving 2-(Aminoethyl)-1-N-boc-piperidine focus on its binding affinity and selectivity towards various biological targets. Although specific data on this compound are sparse, related piperidine derivatives have shown interactions with receptors and enzymes involved in pain modulation and inflammation pathways. These interactions suggest potential therapeutic applications that warrant further investigation through pharmacological studies.

Several compounds share structural similarities with 2-(Aminoethyl)-1-N-boc-piperidine, including:

Compound NameStructure DescriptionUnique Features
4-(Aminoethyl)-1-N-boc-piperidineSimilar piperidine structure with an aminoethyl groupOften used in peptide synthesis applications
3-(Aminoethyl)-1-N-boc-piperidineVariation at the nitrogen positionMay exhibit different biological activities
N-Boc-4-amino-1-piperidinylbutanoic acidContains a butanoic acid moietyUsed in drug delivery systems

These compounds highlight the versatility of piperidine derivatives in medicinal chemistry. Each variant offers unique properties that can be exploited for specific therapeutic applications.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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